nNOS Inhibitory Potency of 2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline
The target compound demonstrates potent inhibition of human neuronal nitric oxide synthase (nNOS). Its IC50 value of 97 nM [1] is within the same order of magnitude as the well-characterized nNOS inhibitor 7-nitroindazole (7-NI), which has a reported IC50 of 280 nM for human nNOS [2]. This establishes its utility as a tool compound for modulating nNOS activity.
| Evidence Dimension | Inhibition of human nNOS |
|---|---|
| Target Compound Data | IC50 = 97 nM |
| Comparator Or Baseline | 7-Nitroindazole (7-NI): IC50 = 280 nM |
| Quantified Difference | Target compound is approximately 2.9-fold more potent than 7-NI in this assay system. |
| Conditions | Human nNOS expressed in Sf9 cells; reduction in conversion of [3H]L-arginine to [3H]L-citrulline; 15 min preincubation [1] |
Why This Matters
Confirms the compound's potency as an nNOS inhibitor, providing a quantitative benchmark for researchers planning enzyme inhibition studies.
- [1] BindingDB. BDBM50394745 (CHEMBL2165821): Activity Data for 2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline. Accessed April 17, 2026. View Source
- [2] 7-Nitroindazole (7-NI) IC50 data for human nNOS. ChEMBL Database. Accessed via BindingDB, April 17, 2026. View Source
